

Almorexant-13C-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Almorexant-13C-d3

Cat. No.: B12298843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Almorexant-13C-d3**, a deuterated and carbon-13 labeled isotopologue of Almorexant. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and application in experimental settings.

Core Data Presentation

The following table summarizes the key quantitative data for **Almorexant-13C-d3**.

Parameter	Value	References
CAS Number	2738376-75-3	[1] [2] [3]
Molecular Weight	516.58 g/mol	[4] [5]
Molecular Formula	C ₂₈ ¹³ CH ₂₈ D ₃ F ₃ N ₂ O ₃	

Mechanism of Action

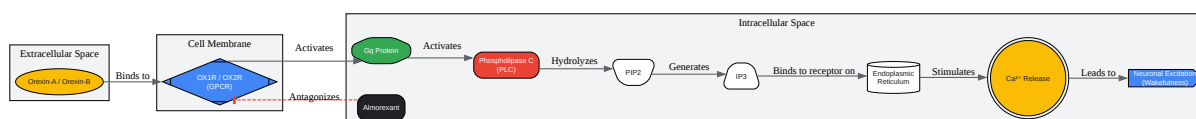
Almorexant is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of sleep and wakefulness. The binding of the endogenous neuropeptides,

orexin-A and orexin-B, to these receptors triggers a signaling cascade that promotes wakefulness.

Almorexant exerts its effects by blocking the binding of orexins to both OX1 and OX2 receptors, thereby inhibiting the subsequent intracellular signaling pathways. This antagonism of the orexin system leads to a decrease in wakefulness and the promotion of sleep. **Almorexant-13C-d3**, as an isotopically labeled version, is chemically identical in its mechanism of action and is primarily utilized as an internal standard for the accurate quantification of Almorexant in biological samples.

Signaling Pathway

The signaling pathway initiated by orexin receptor activation is complex and involves multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The primary and most well-characterized pathway involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytoplasm. This increase in intracellular Ca^{2+} concentration is a key event in orexin-mediated neuronal excitation. Almorexant effectively blocks this entire signaling cascade.



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Caption: Orexin signaling pathway and the antagonistic action of Almorexant.

Experimental Protocols

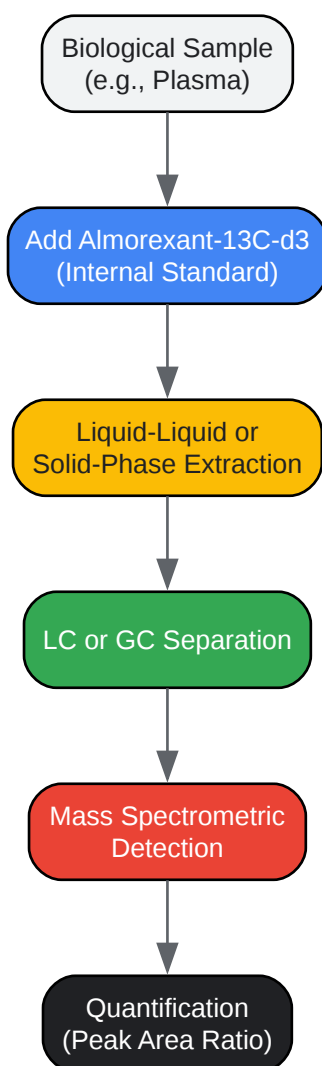
Almorexant and its isotopically labeled form have been utilized in a variety of experimental settings. The following are detailed methodologies for key experiments.

Quantification of Almorexant using Almorexant-13C-d3

Objective: To accurately measure the concentration of Almorexant in biological matrices (e.g., plasma, brain tissue) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Methodology:

- **Sample Preparation:** Biological samples are thawed and an exact amount of **Almorexant-13C-d3** solution (internal standard) of a known concentration is added.
- **Extraction:** Almorexant and the internal standard are extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction.
- **Chromatographic Separation:** The extracted sample is injected into an LC or GC system to separate the analytes from other components.
- **Mass Spectrometric Detection:** The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both Almorexant and **Almorexant-13C-d3**.
- **Quantification:** The concentration of Almorexant in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Almorexant.



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Caption: Workflow for the quantification of Almorexant using its labeled isotopologue.

In Vivo Assessment of Sleep-Promoting Effects in Rodents

Objective: To evaluate the efficacy of Almorexant in promoting sleep in rats.

Methodology:

- **Animal Model:** Male Wistar rats are used for the study.
- **Drug Administration:** Almorexant is administered orally (p.o.) at a dose of 100 mg/kg.

- **Data Acquisition:** Electroencephalography (EEG) and electromyography (EMG) are recorded to monitor sleep stages.
- **Parameters Measured:** The key parameters analyzed are the latency to persistent non-rapid eye movement (NREM) sleep, and the total duration of NREM and rapid eye movement (REM) sleep.
- **Data Analysis:** The sleep parameters of the Almorexant-treated group are compared to a vehicle-treated control group to determine the statistical significance of any observed effects.

In Vitro Orexin Receptor Antagonism Assay

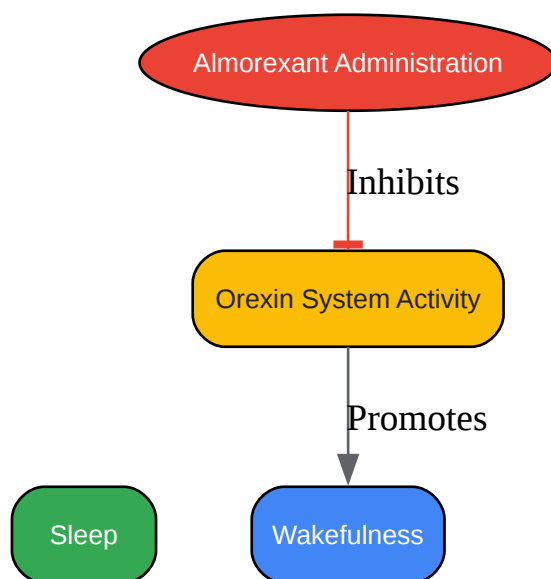
Objective: To determine the inhibitory potency of Almorexant on OX1 and OX2 receptors.

Methodology:

- **Cell Lines:** Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are used.
- **Assay Principle:** The assay measures the ability of Almorexant to inhibit the increase in intracellular calcium ($[Ca^{2+}]_i$) induced by an orexin agonist (e.g., orexin-A).
- **Procedure:**
 - Cells are loaded with a calcium-sensitive fluorescent dye.
 - Cells are pre-incubated with varying concentrations of Almorexant.
 - Orexin-A is added to stimulate the receptors.
 - The change in fluorescence, corresponding to the change in $[Ca^{2+}]_i$, is measured using a fluorometric imaging plate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve. For Almorexant, the reported IC₅₀ values are 13 nM for human OX1 and 8 nM for human OX2 receptors.

Logical Relationships in Orexin System Modulation

The antagonism of the orexin system by Almorexant has a direct impact on the balance between wakefulness and sleep. The logical relationship is straightforward: by blocking the wake-promoting signals of orexins, Almorexant facilitates the transition to and maintenance of sleep.



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